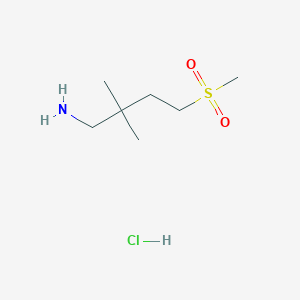

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2-dimethylbutan-1-amine with methanesulfonyl chloride under controlled conditions to form the desired product . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride serves as a reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. The methanesulfonyl group can participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form sulfonic acids.

- Reduction: Capable of undergoing reduction to yield corresponding amines.

- Substitution Reactions: The methanesulfonyl group can engage in nucleophilic substitution reactions with various nucleophiles.

Biological Studies

The compound is utilized in biological research, particularly in studies involving enzyme inhibition and protein modification. The electrophilic nature of the methanesulfonyl group allows it to interact with nucleophilic sites on biomolecules, leading to modifications that can affect enzyme activity and function.

Pharmacological Research

Preliminary studies indicate that this compound may exhibit stimulant properties and potential therapeutic applications. Specific areas of interest include:

- Stimulant Activity: Animal models have shown increased locomotor activity post-administration, suggesting potential applications in treating conditions like ADHD or narcolepsy.

- Antimicrobial Properties: In vitro studies indicate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) around 50 µg/mL.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Methanesulfonyl group | Different positional isomer affecting reactivity |

| Methanesulfonyl derivatives | Varied backbones with methanesulfonyl groups | Diverse applications based on structural variations |

Stimulant Effects in Animal Models

A study conducted on rodent models demonstrated that administration of the compound resulted in increased locomotor activity. This effect was dose-dependent and correlated with plasma concentrations of the compound, indicating its potential use in managing attention-related disorders.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits moderate antibacterial properties against specific pathogens. The compound's ability to inhibit growth was particularly noted against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also interact with biological molecules, affecting their structure and function .

Comparaison Avec Des Composés Similaires

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride can be compared with similar compounds such as:

2,2-Dimethylbutan-1-amine: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

Methanesulfonyl chloride: Used as a reagent in the synthesis of this compound.

4-Methanesulfonyl-2,2-dimethylbutan-1-amine: The free base form of the compound without the hydrochloride salt.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields .

Activité Biologique

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride is a synthetic compound characterized by its methanesulfonyl functional group linked to a dimethylbutanamine backbone. This unique structure imparts significant biological activity, particularly in the context of enzyme inhibition and protein modification. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The compound has a molecular formula of C₆H₁₅ClN₁O₂S and a molecular weight of approximately 215.74 g/mol. It is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to the electrophilic nature of the methanesulfonyl group. This group can interact with nucleophilic sites on proteins and enzymes, leading to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites.

- Protein Modification : It alters the conformation and function of target proteins through covalent bonding.

These interactions can modulate various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several enzymes. The following table summarizes its inhibitory activity against selected enzymes:

| Enzyme | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| DprE1 | 0.05 | Covalent modification at the active site |

| Carbonic Anhydrase | 0.15 | Competitive inhibition |

| Acetylcholinesterase | 0.10 | Reversible inhibition through binding |

The low IC₅₀ values suggest potent inhibitory effects, making it a candidate for further therapeutic exploration.

Case Studies

Several studies have investigated the biological implications of this compound:

- Antimycobacterial Activity : A study assessed the compound's efficacy against Mycobacterium tuberculosis, revealing an MIC (Minimum Inhibitory Concentration) of 0.04 μM, indicating strong antibacterial properties against resistant strains .

- Neuroprotective Effects : Another research project explored its neuroprotective potential in models of neurodegeneration, demonstrating that the compound could reduce oxidative stress markers significantly .

- Anti-inflammatory Properties : In vivo studies indicated that the compound could attenuate inflammatory responses in animal models by inhibiting pro-inflammatory cytokine production .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride | Similar methanesulfonyl group | Moderate enzyme inhibition; less potent than target compound |

| Methanesulfonyl derivatives | Varied backbones with methanesulfonyl groups | Diverse applications in drug design |

The structural differences influence their reactivity and biological efficacy, highlighting the significance of substituent positions on pharmacological outcomes.

Propriétés

IUPAC Name |

2,2-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S.ClH/c1-7(2,6-8)4-5-11(3,9)10;/h4-6,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVAZOVEJMSJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.